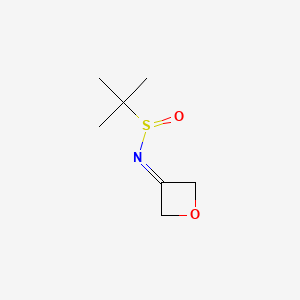

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

説明

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS: 1158098-73-7) is a chiral sulfinamide derivative featuring a strained oxetane ring and a tert-butyl sulfinamide group. Its molecular formula is C₇H₁₃NO₂S, with a molecular weight of 175.25 g/mol . The compound is commercially available from suppliers such as Synthonix, Inc. (≥97% purity), Thermo Scientific Chemicals (95% purity), and Shanghai Aladdin Biochemical Technology (≥97% purity) . It is widely utilized as a building block in asymmetric synthesis, pharmaceutical intermediates, and agrochemical research due to its ability to induce stereoselectivity .

Key structural attributes include:

特性

IUPAC Name |

2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUZMNXQGKBLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676706 | |

| Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158098-73-7 | |

| Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of tert-Butylsulfinamide Precursors

Starting materials: tert-Butylsulfinamide is commercially available or synthesized by oxidation of tert-butylthio derivatives.

Reaction with methyl-substituted ketones or aldehydes: The methyl group at the 2-position is introduced via reaction with acetone or acetone derivatives under controlled conditions to yield the corresponding sulfinamide.

Preparation of Oxetane-3-carboxaldehyde

Oxetane-3-carboxaldehyde is a key intermediate containing the oxetane ring and an aldehyde functional group at the 3-position.

It can be synthesized by oxidation of oxetan-3-ylmethanol or by ring closure from halohydrins.

Condensation to Form the Imine (Ylidene) Bond

The sulfinamide and oxetane-3-carboxaldehyde are reacted in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Mild acid catalysts or dehydrating agents may be used to facilitate imine formation.

Reaction temperature is typically maintained at room temperature or slightly elevated to optimize yield.

The product, this compound, is isolated by standard purification techniques such as crystallization or chromatography.

Research Findings and Data Analysis

A comprehensive study on N-acylsulfonamides and related bioisosteres, including oxetane-containing sulfinamides, provides insights into the physicochemical properties and synthetic accessibility of such compounds. The study synthesized a library of compounds including oxetane derivatives similar to this compound and evaluated their stability, solubility, lipophilicity, and acidity.

Stability and Purity

- The oxetane-containing sulfinamides show high stability in aqueous buffer at physiological pH (7.4–7.6), with retention percentages often above 90% after incubation, indicating good chemical robustness.

Physicochemical Properties

| Property | Value Range (Representative) |

|---|---|

| Melting point (°C) | 43.1 – 136.8 (varies with substitution) |

| Intrinsic solubility (mol/L) | 1.04 × 10^-2 to 3.89 × 10^-2 |

| LogP (partition coefficient) | 0.10 to 2.92 (indicating moderate lipophilicity) |

| LogD at pH 7.4 | −0.64 to 0.86 |

| pKa (acid dissociation) | 4.75 to 13.53 (varies with substituents) |

These parameters suggest that the oxetane ring incorporation modulates acidity and lipophilicity, which can be advantageous in drug design for tuning ADME properties.

Comparative Analysis of Preparation Methods

| Step | Method Description | Advantages | Challenges |

|---|---|---|---|

| Sulfinamide precursor synthesis | Reaction of tert-butylsulfinamide with methyl ketones | High enantioselectivity, commercially available starting materials | Requires careful control of reaction conditions to avoid side reactions |

| Oxetane aldehyde synthesis | Oxidation of oxetan-3-ylmethanol or ring closure from halohydrins | Efficient ring formation, accessible intermediates | Sensitive to moisture and requires anhydrous conditions |

| Imine formation | Condensation under mild acidic or dehydrating conditions | High yield, mild conditions preserve sensitive groups | Imine bonds can be hydrolytically unstable, requiring careful purification |

Summary and Recommendations

The preparation of this compound primarily involves the condensation of a sulfinamide precursor with an oxetane-3-carboxaldehyde.

The synthetic route benefits from commercially available or easily synthesized starting materials and mild reaction conditions.

Incorporation of the oxetane ring as a bioisostere influences the compound's physicochemical properties positively, enhancing stability and modulating acidity and lipophilicity.

Researchers should ensure anhydrous conditions during oxetane aldehyde synthesis and imine formation to maximize yield and purity.

Further optimization may involve exploring different catalysts or solvents to improve reaction efficiency and scalability.

化学反応の分析

Types of Reactions: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: The compound can be oxidized to form sulfinic acids or sulfonic acids.

Reduction: Reduction reactions can yield the corresponding amine derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted sulfinamides.

科学的研究の応用

Organic Synthesis

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Formation of sulfinamide derivatives

This compound can be utilized to synthesize more complex molecules, making it a valuable asset in the development of new chemical entities.

Pharmaceutical Applications

Recent research has highlighted the compound's role as an inhibitor of the vanin-1 enzyme, which is associated with inflammatory responses and various diseases. The inhibition of vanin-1 could lead to therapeutic applications in treating conditions such as:

- Inflammation-related disorders

- Viral infections

- Fibrosis

Case Study: Vanin-1 Inhibition

A study indicated that compounds like this compound could effectively inhibit vanin-1 activity, offering potential treatment pathways for diseases mediated by this enzyme. The inhibition mechanism involves blocking the enzyme's activity, which is crucial during inflammatory responses (source: ).

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals. It can function as a building block for developing herbicides and pesticides that target specific biological pathways in plants or pests.

Dyestuffs and Material Science

Due to its chemical structure, this compound can also be explored for applications in the dye industry. Its ability to form stable complexes with metal ions may lead to innovative dye formulations.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Versatile building block |

| Pharmaceuticals | Inhibitor of vanin-1 enzyme | Potential treatment for inflammation |

| Agrochemicals | Building block for herbicides and pesticides | Targeted action on pests/plants |

| Dyestuffs | Component for developing new dye formulations | Improved stability and colorfastness |

作用機序

The mechanism by which 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptors: It could bind to receptors, altering signal transduction processes.

類似化合物との比較

Comparison with Structurally Similar Sulfinamide Compounds

Structural and Functional Group Variations

The following table highlights structural differences and their implications:

Physicochemical and Stereochemical Properties

生物活性

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the vanin-1 enzyme. This section will explore its biological activity, mechanisms of action, and relevant research findings.

Vanin-1 Inhibition

The primary biological activity associated with this compound is its role as an inhibitor of vanin-1, a glycosylphosphatidylinositol (GPI)-anchored protein that plays a significant role in inflammatory responses and oxidative stress conditions. Vanin-1 catalyzes the hydrolysis of pantetheine to produce pantothenic acid (vitamin B5) and cysteamine, impacting various metabolic processes including gluconeogenesis and inflammation regulation .

Impact on Inflammatory Diseases

Research indicates that vanin-1 is upregulated in various inflammatory conditions, including inflammatory bowel disease (IBD). In studies involving vanin-1 deficient mice, it was observed that these animals exhibited resistance to oxidative tissue injury and reduced inflammation in models of colitis, suggesting that inhibition of vanin-1 could have therapeutic implications in managing IBD and related conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the effects of vanin-1 inhibition through compounds similar to this compound:

- Inflammatory Bowel Disease (IBD) : In a model using DSS-induced colitis, vanin-1 inhibitors demonstrated a significant reduction in inflammatory infiltrate and preservation of the mucosal barrier .

- Oxidative Stress Models : Vanin-1 inhibition was linked to enhanced tissue resistance against oxidative stressors, indicating potential applications in conditions characterized by oxidative damage .

- Cancer Research : Studies have shown that vanin-1 deficiency correlates with lower tumor incidence in models of colitis-associated cancer, highlighting the potential for therapeutic strategies targeting this enzyme .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, and how are intermediates characterized?

- The compound is typically synthesized via condensation reactions between tert-butanesulfinamide and oxetan-3-one derivatives. A general procedure involves Ti(OEt)-mediated Schiff base formation under reflux conditions, followed by purification via column chromatography (e.g., hexane/EtOAc gradients) . Key intermediates are characterized by H/C NMR and HRMS to confirm regiochemistry and purity. For example, H NMR signals near δ 8.1–8.5 ppm indicate the imine proton, while tert-butyl groups appear as singlets at δ 1.1–1.3 ppm .

Q. How is the stereochemical integrity of the sulfinamide group maintained during synthesis?

- Chiral tert-butanesulfinamide derivatives are used as chiral auxiliaries to enforce stereoselectivity. Rh-catalyzed allylation or Zn-mediated additions (e.g., hemiaminal reactions) can achieve diastereomeric ratios >95:5 by leveraging steric hindrance from the tert-butyl group and chelation-controlled transition states . Enantiomeric excess is verified via chiral HPLC or NOE experiments .

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : H and C NMR identify functional groups (e.g., imine, sulfonamide).

- HRMS : Validates molecular formula (e.g., CHNOS requires m/z 199.0668) .

- X-ray crystallography : Resolves bond angles and confirms oxetane ring geometry. SHELX software is commonly used for refinement .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of imine formation in sulfinamide derivatives?

- Polar aprotic solvents (e.g., THF, DMF) enhance imine stability by stabilizing charged intermediates. Ti(OEt) acts as a Lewis acid to activate carbonyl groups, while lower temperatures (−5°C to 0°C) minimize side reactions during borane reductions . For example, THF at reflux achieves >90% yield in Rh-catalyzed allylations .

Q. What strategies address contradictions in NMR data for sulfinamide derivatives across different studies?

- Discrepancies in chemical shifts (e.g., imine proton δ values) may arise from solvent polarity, concentration, or dynamic exchange processes. Deuterated solvents (CDCl vs. DMSO-d) and variable-temperature NMR can resolve ambiguities . Cross-validation with IR (C=N stretch ~1600–1650 cm) or X-ray data is recommended .

Q. How can hydrogen-bonding patterns in sulfinamide crystals guide supramolecular assembly?

- Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like dimers or chains. For oxetane-containing sulfinamides, the oxetane oxygen may act as an acceptor, forming C-HO interactions that stabilize crystal packing . SHELXL refinement can model these interactions .

Q. What computational methods predict the enantioselectivity of sulfinamide-mediated asymmetric reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。